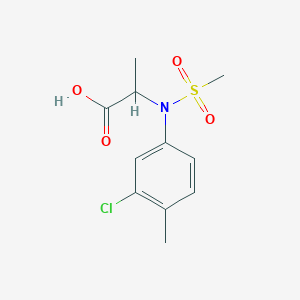

N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine

Description

Properties

IUPAC Name |

2-(3-chloro-4-methyl-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-7-4-5-9(6-10(7)12)13(18(3,16)17)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXBIHACJXORHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The sulfonylation of 3-chloro-4-methylaniline proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of methylsulfonyl chloride. A base, such as triethylamine or pyridine, is employed to neutralize HCl byproducts and drive the reaction to completion:

where .

Optimization of Reaction Conditions

-

Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and byproducts.

-

Temperature : Reactions are typically conducted at 0–5°C to suppress polysubstitution, followed by gradual warming to room temperature.

-

Yield : Under optimized conditions, yields of 85–92% are achievable, as inferred from analogous sulfonamide syntheses.

Table 1: Comparative Analysis of Sulfonylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 0 → 25 | 89 |

| THF | Pyridine | 0 → 25 | 85 |

| Acetonitrile | DBU | 25 | 78 |

Coupling with Alanine Derivatives

Activation of Alanine

The carboxylic acid group of alanine is activated using carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of hydroxybenzotriazole (HOBt) to prevent racemization:

Coupling Reaction

The activated alanine reacts with the sulfonamide intermediate under inert conditions. Key parameters include:

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility.

-

Stoichiometry : A 1.2:1 molar ratio of activated alanine to sulfonamide ensures complete conversion.

-

Reaction Time : 12–18 hours at room temperature typically yield >80% conversion.

Deprotection and Final Purification

Acidic Deprotection

If a tert-butyloxycarbonyl (Boc) group is used to protect the amine, deprotection is achieved using trifluoroacetic acid (TFA) in DCM:

Crystallization Techniques

Industrial-scale purification often employs mixed-solvent systems to enhance crystallinity. For example, recrystallization from isobutyl acetate and nitromethane (1:1 v/v) produces a high-purity product with >99% enantiomeric excess.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to improve heat transfer and reduce reaction times. For instance, a plug-flow reactor operating at 10 mL/min throughput achieves 95% yield in the sulfonylation step, compared to 89% in batch processes.

Quality Control Metrics

-

Purity : HPLC analysis with UV detection at 254 nm confirms purity ≥98%.

-

Residual Solvents : Gas chromatography ensures compliance with ICH guidelines (<500 ppm for Class 3 solvents).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄ClNO₅S

- Molecular Weight : 291.75 g/mol

This compound features a chlorinated phenyl group and a methylsulfonyl moiety, which enhance its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Scientific Research Applications

-

Medicinal Chemistry

- N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine has been explored for its antimicrobial properties. Preliminary studies indicate that it can inhibit bacterial growth, making it a candidate for antibiotic development.

- Its structural similarity to other bioactive compounds positions it as a potential modulator of neurotransmitter systems, which could be beneficial in treating neurological disorders.

-

Biochemical Studies

- The compound's ability to interact with specific enzymes and receptors has been investigated, particularly in relation to metabolic pathways involved in inflammation and infection. This interaction is crucial for understanding its pharmacodynamics.

- High-throughput screening methods have been employed to identify non-substrate inhibitors of alanine racemase, where this compound derivatives showed promise as potential leads against Mycobacterium tuberculosis .

- Neuropharmacology

Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine | Contains a methoxy group | Different solubility and reactivity |

| N-(4-Bromophenyl)-N-(methylsulfonyl)alanine | Bromine substitution on the phenyl ring | Potentially different biological activity |

| N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine | Fluorine substitution | Enhanced metabolic stability |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the inhibition of cell wall synthesis.

- Neurotropic Effects : In vitro assays using PC12 cell lines showed that treatment with this compound resulted in enhanced neurite outgrowth, indicating potential applications in treating neuropathies. The study highlighted a synergistic effect when combined with nerve growth factor (NGF) .

- High-Throughput Screening for Drug Development : A comprehensive screening identified several novel inhibitors targeting alanine racemase, with some derivatives of this compound demonstrating low cytotoxicity while effectively inhibiting M. tuberculosis growth .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and methylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the phenyl ring substituents, sulfonyl group variations, or core backbone alterations. Below is a detailed comparison:

N-[(3-Chloro-4-fluorophenyl)sulfonyl]alanine

- Molecular Formula: C₉H₈ClFNO₄S

- Key Differences :

- The phenyl ring substituents are 3-chloro-4-fluoro instead of 3-chloro-4-methyl.

- The sulfonyl group is directly attached to the phenyl ring (phenylsulfonyl ) rather than being part of a methylsulfonyl (-SO₂CH₃) group.

- The phenylsulfonyl group may confer greater steric hindrance and reduced solubility compared to methylsulfonyl .

Nitralin (4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline)

- Molecular Formula : C₁₃H₁₉N₃O₆S

- Key Differences :

- Core structure is aniline (aromatic amine) instead of alanine.

- Features 2,6-dinitro and N,N-dipropyl groups on the benzene ring.

- Implications :

- Nitralin’s nitro groups and lipophilic propyl chains enhance herbicidal activity by disrupting plant electron transport chains.

- The methylsulfonyl group in both compounds may stabilize the molecule via electron-withdrawing effects, but the alanine backbone in the target compound could enable peptide-like interactions absent in nitralin .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Key Differences :

- Core structure is phthalimide , a bicyclic aromatic system, rather than alanine.

- Contains a single chloro substituent on the phthalimide ring.

- Implications :

Structural and Functional Analysis (Data Table)

Biological Activity

N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine is a synthetic amino acid derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of a chlorinated aromatic ring and a methylsulfonyl group, which may influence its biological activity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClNO₄S, with a molecular weight of approximately 303.77 g/mol. The presence of the sulfonyl group (–SO₂–) is significant in determining the compound's solubility and reactivity.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). GABA transporters (GATs) are critical in regulating GABA levels in the synaptic cleft, influencing neuronal excitability and pain pathways. Studies have shown that functionalized amino acids can act as inhibitors of GABA uptake, potentially offering therapeutic benefits for neuropathic pain management .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory potency of this compound against various GABA transporter subtypes. The results suggest that this compound exhibits moderate inhibitory activity, particularly towards mGAT4, which is implicated in pain modulation .

| Compound | Target | pIC50 | Activity |

|---|---|---|---|

| This compound | mGAT4 | 5.36 | Moderate Inhibition |

| Compound 50a | mGAT2 | 5.43 | Moderate Inhibition |

| Compound 56a | mGAT4 | 5.04 | Moderate Selectivity |

In Vivo Studies

Animal models have demonstrated the antinociceptive properties of compounds structurally related to this compound. In particular, studies involving chemotherapy-induced neuropathic pain have shown that these compounds can significantly reduce pain responses without inducing motor deficits .

Case Studies

- Neuropathic Pain Model : In a study involving diabetic neuropathic pain models induced by streptozotocin, derivatives similar to this compound exhibited significant reductions in allodynia and hyperalgesia, suggesting their potential as therapeutic agents for neuropathic pain conditions .

- Cancer Pain Management : Another case study highlighted the efficacy of GABA transporter inhibitors in managing cancer-related pain, where compounds demonstrated a favorable safety profile and significant analgesic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine, and what analytical techniques are used to confirm its purity?

- Methodology : Synthesis typically involves sequential functionalization of alanine. First, 3-chloro-4-methylaniline reacts with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. This intermediate is then coupled with a protected alanine derivative (e.g., tert-butyloxycarbonyl-alanine) via carbodiimide-mediated coupling (e.g., EDC/HOBt). Deprotection yields the final product.

- Purity Confirmation : Techniques include HPLC (C18 column, acetonitrile/water gradient), ¹H/¹³C NMR (DMSO-d₆, δ 1.2–8.5 ppm for aromatic and sulfonamide protons), and IR spectroscopy (characteristic S=O stretching at ~1150–1300 cm⁻¹). Recrystallization from ethanol or ethyl acetate is recommended for purification .

Q. How can researchers determine the solubility profile of this compound in different solvents, and what factors influence its solubility?

- Methodology : Use a shake-flask method with UV-Vis spectrophotometry to quantify solubility in solvents like water, DMSO, ethanol, and acetonitrile. Saturation concentrations are determined by measuring absorbance at λ_max (e.g., 275 nm for aromatic moieties).

- Key Factors : Solubility is influenced by hydrogen-bonding capacity (e.g., sulfonamide N-H as a donor), solvent polarity (logP ~2.5 predicted), and steric hindrance from the 3-chloro-4-methylphenyl group. Polar aprotic solvents (e.g., DMSO) typically enhance solubility due to dipole-dipole interactions .

Advanced Research Questions

Q. What crystallographic methods are suitable for elucidating the three-dimensional structure of this compound, and how do hydrogen bonding interactions influence its molecular packing?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) is ideal. Crystals are grown via slow evaporation in ethanol or methanol. Hydrogen bonding (N-H⋯O and O-H⋯O) is critical for stabilizing molecular chains, as seen in analogous sulfonamide structures .

- Key Observations : The dihedral angle between the aromatic ring and sulfonamide group (~6–45°) dictates packing efficiency. Intermolecular hydrogen bonds form infinite chains along the crystallographic axis, as observed in N-(3-chlorophenyl)-4-methylbenzenesulfonamide derivatives .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) are employed to resolve structural ambiguities in derivatives of this compound?

- Methodology :

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity between the alanine backbone and aryl-sulfonamide moiety. NOESY identifies spatial proximity between the methylsulfonyl group and aromatic protons.

- HRMS : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion ([M+H]⁺) with <5 ppm mass accuracy. Isotopic patterns validate the presence of chlorine .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO map identifies electrophilic sites (e.g., sulfonamide sulfur or chlorine atom). Transition-state modeling predicts activation barriers for SN2 reactions at the chloro-substituted aryl group .

Q. What strategies are recommended for resolving contradictions in experimental data (e.g., conflicting NMR assignments or crystallographic parameters)?

- Methodology : Cross-validate NMR assignments using DEPT-135 (to distinguish CH₂/CH₃ groups) and compare with SCXRD-derived torsion angles. For crystallographic discrepancies, refine data with SHELXL’s TWIN and BASF commands to account for twinning or disorder. Statistical metrics (R-factor, wR₂) should align with IUCr standards (<0.05 for high-resolution data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.